molecular formula C11H13BrN4O2 B15303696 (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B15303696
M. Wt: 313.15 g/mol
InChI Key: JOUSHVILOWIASY-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom attached to a pyrazolo[3,4-b]pyridine ring system, which is further connected to a carbamic acid tert-butyl ester group. The combination of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrazolo[3,4-b]pyridine derivative, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to remove the bromine atom or modify the ester group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction could produce de-brominated or ester-modified compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the pyrazolo[3,4-b]pyridine ring system can interact with enzymes or receptors, modulating their activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
  • (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
  • (5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can impart different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)carbamate

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-9-7-4-6(12)5-13-8(7)15-16-9/h4-5H,1-3H3,(H2,13,14,15,16,17)

InChI Key

JOUSHVILOWIASY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=NC2=NN1)Br

Origin of Product

United States

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